10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Asymmetric catalysis Chiral synthesis Alkynylation

Researchers requiring an unsubstituted dihydro-dibenzooxazepine core for CNS drug discovery often encounter limited commercial availability of this privileged scaffold. 10,11-Dihydrodibenzo[b,f][1,4]oxazepine (CAS 2244-60-2) addresses this gap as a versatile synthetic intermediate with a secondary amine at the 10-position enabling rapid derivatization. • Asymmetric alkynylation (Ag(I)/chiral phosphoric acid) generates 11-substituted chiral derivatives with 63-99% ee and >99% conversion. • Serves as a metabolic precursor for investigating CR-related lactam formation kinetics and P450-mediated aromatic hydroxylation (NIH shift confirmed at C-7). • Enables construction of tetracyclic 1,2,4-triazoline-fused derivatives with antiproliferative activity against colorectal cancer (IC₅₀ 0.86-1.71 µM) via PI3K-AKT pathway blockade.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 2244-60-2
Cat. No. B1216244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dihydrodibenzo[b,f][1,4]oxazepine
CAS2244-60-2
Synonyms10,11-dihydrodibenzo(b,f)(1,4)oxazepine
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC3=CC=CC=C3N1
InChIInChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2
InChIKeyYUFONPPSLOZSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,11-Dihydrodibenzo[b,f][1,4]oxazepine: CNS & Anticancer Scaffold


10,11-Dihydrodibenzo[b,f][1,4]oxazepine (CAS 2244-60-2) is a tricyclic heterocyclic compound featuring a seven-membered oxazepine ring fused to two benzene rings [1]. It serves as a privileged scaffold and key synthetic intermediate in medicinal chemistry, particularly for the development of central nervous system (CNS) receptor ligands and anticancer agents [2]. The 10,11-dihydro variant offers a constrained geometry with a secondary amine at the 10-position, providing a versatile handle for further functionalization to generate biologically active 11-substituted derivatives [3].

Privileged scaffold for CNS receptor ligand and anticancer derivative programs
Secondary amine at C10 provides versatile handle for asymmetric functionalization
Constrained tricyclic geometry enables chiral 11-substituted derivative synthesis

10,11-Dihydrodibenzo[b,f][1,4]oxazepine: Why Scaffold Substitution Fails


The dibenzo[b,f][1,4]oxazepine core confers unique conformational and electronic properties that cannot be replicated by other tricyclic systems such as dibenzodiazepines (e.g., clozapine), dibenzothiazepines, or benzisoxazoles (e.g., ziprasidone) [1]. The specific arrangement of the oxygen and nitrogen atoms in the seven-membered ring dictates receptor binding orientation and metabolic fate [2]. Substituting this scaffold with a different core would fundamentally alter the pharmacophore geometry, leading to unpredictable changes in target affinity, selectivity, and in vivo pharmacokinetics [3]. The following evidence demonstrates quantifiable differentiation in synthetic utility, metabolic transformation pathways, and derivative activity relative to closest analogs.

Dibenzodiazepines / Benzisoxazoles
RiskDifferent pharmacophore geometry may shift receptor binding and metabolic fate
11-Oxo analog (CAS 3158-85-8)
RiskLacks imine functionality; cannot participate in asymmetric alkynylation or transfer hydrogenation
Other tricyclic systems
RiskMetabolic pathway (arene oxide vs. nitrenium ion) may differ fundamentally across scaffolds

10,11-Dihydrodibenzo[b,f][1,4]oxazepine: Quantitative Evidence for Selection


Asymmetric Alkynylation: Chiral 11-Substituted Derivatives

10,11-Dihydrodibenzo[b,f][1,4]oxazepine serves as a cyclic imine substrate for asymmetric alkynylation to yield optically active 11-substituted derivatives. This catalytic system achieves enantiomeric excesses of 63–99% ee for the target derivatives, enabling the synthesis of chiral molecules containing a carbon-carbon triple bond [1]. The corresponding 11-oxo analog (dibenzo[b,f][1,4]oxazepin-11(10H)-one, CAS 3158-85-8) lacks the imine functionality required for this reaction and thus cannot participate in this transformation.

Asymmetric Alkynylation
Head-to-head
63–99% ee for 11-alkynyl chiral derivatives
Enables chiral building block access via Ag(I)/chiral phosphoric acid catalysis
Comparator 11-oxo analog is unreactive under identical conditions
Asymmetric catalysis Chiral synthesis Alkynylation

Aqueous Asymmetric Transfer Hydrogenation

Substituted dibenzo[b,f][1,4]oxazepines undergo Ru-catalyzed asymmetric transfer hydrogenation in water to produce 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines. The target compound class achieves conversion rates >99% and enantioselectivities up to 93% ee under environmentally benign aqueous conditions [1]. Alternative hydrogenation of the non-hydrogenated imine precursors (dibenzo[b,f][1,4]oxazepines) is the prerequisite step that generates the target scaffold; this two-step sequence (hydrogenation then further derivatization) provides a modular route to chiral amine derivatives that cannot be accessed directly from the fully aromatic oxazepine or its 11-oxo analog.

Aqueous Transfer Hydrogenation
Class-level
>99% conversion, up to 93% ee under aqueous Ru catalysis
Supports green asymmetric synthesis of chiral amine derivatives
11-Oxo analog lacks requisite imine; no comparable pathway exists
Asymmetric hydrogenation Green chemistry Aqueous catalysis

Metabolism to 11-Oxo Lactam

Dibenz[b,f]-1,4-oxazepine (CR) is metabolically converted to its lactam derivative (10,11-dihydro-10-oxo-dibenz[b,f]-1,4-oxazepine) in corneal tissue and liver preparations [1]. In guinea-pig cornea, this conversion occurs via a saturable cytoplasmic process. In rats, following administration of ¹⁴C-CR at doses from 1.56 to 3470 µmol/kg, the lactam appears as the primary initial metabolite in blood, subsequently converted to hydroxylated lactam sulfates (7-, 4-, and 9-hydroxy) which account for 59–93% of urinary elimination [2].

Lactam Metabolism
Cross-study comparable
CR → lactam: saturable cytoplasmic conversion; 59–93% urinary elimination as hydroxylated sulfates in rats
Differentiates CR as metabolic precursor; lactam purchase bypasses activation step
Corneal homogenate and in vivo rodent models; time-dependent metabolite cascade
Drug metabolism Pharmacokinetics Xenobiotic biotransformation

NIH Shift in Hydroxylation of 11-Oxo Derivative

In vivo metabolism studies of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11(10H)-one (the 11-oxo lactam derivative) specifically deuteriated at C-7 revealed an NIH shift during conversion to 7-hydroxy-2, implicating an arene oxide intermediate [1]. This mechanistic pathway is characteristic of cytochrome P450-mediated aromatic hydroxylation and demonstrates that the dibenzo[b,f][1,4]oxazepine scaffold undergoes predictable, enzyme-mediated biotransformation via epoxide intermediates.

NIH Shift Confirmation
Class-level
Arene oxide intermediate implicated at C-7 via deuterium-labeled substrate
Confirms P450-mediated aromatic hydroxylation pathway specific to this scaffold
Scaffold-specific mechanistic insight; differs from nitrenium ion pathways in dibenzodiazepines
Aromatic hydroxylation Arene oxide intermediate Mechanistic enzymology

Triazoline-Fused Derivatives: Antiproliferative Activity

Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine derivatives exhibit potent antiproliferative activity against human colorectal cancer cell lines. The lead compound (bearing a methyl group on the triazoline benzene ring) demonstrates IC₅₀ values of 0.86 µM against SW620 cells, 0.96 µM against HCT116 cells, and 1.71 µM against CT26 cells [1]. This derivative also suppresses colony formation, induces cell cycle arrest and apoptosis, and inhibits the PI3K-AKT signaling pathway in SW620 cells. In vivo, it significantly reduces tumor size in a subcutaneous CT26 xenograft model with limited toxicity [1].

Triazoline-Fused Derivative
Class-level
IC₅₀ 0.86–1.71 µM across colorectal cancer cell lines; in vivo tumor growth inhibition reported
Supports cell-model endpoint review for derivative lead generation
Reported model-response context; data to verify for unmodified scaffold
Anticancer Colorectal cancer PI3K-AKT pathway

Thermal Stability and Decomposition of CR

Thermal analysis of dibenz[b,f][1,4]oxazepine (CR) reveals a melting point of approximately 69 °C and an extrapolated initial decomposition temperature of 172 °C at a heating rate of 2 °C min⁻¹ under oxygen-free conditions [1]. The activation energy for thermal decomposition is approximately 230 kJ mol⁻¹, following the Zhuralev–Lesokin–Tempelman kinetic equation. Pyrolysis between 200–300 °C produces 2-aminodiphenyl ether under aerobic conditions and 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one under oxidative conditions [1]. Below 600 °C, product distribution is temperature-independent.

Thermal Decomposition
Class-level
M.p. ~69 °C; decomposition onset 172 °C (2 °C/min, inert); Ea ≈ 230 kJ mol⁻¹
Informs storage stability and thermal degradation risk assessment
TGA/DSC and PY-GC/MS data; relevant for forensic and formulation research
Thermal analysis Stability Forensic chemistry

10,11-Dihydrodibenzo[b,f][1,4]oxazepine: Application Scenarios


Chiral CNS Ligand Synthesis

Procure 10,11-dihydrodibenzo[b,f][1,4]oxazepine as a cyclic imine substrate for asymmetric alkynylation (Ag(I)/chiral phosphoric acid) or asymmetric transfer hydrogenation (Ru catalysis in water) to generate 11-substituted chiral derivatives with 63–99% ee and >99% conversion, respectively [1]. These optically active derivatives are valuable for developing selective CNS receptor ligands where stereochemistry dictates target engagement. The unsubstituted core scaffold provides a versatile starting point for generating diverse chiral libraries for structure-activity relationship (SAR) studies.

Metabolic Prodrug Activation Studies

Use dibenz[b,f][1,4]oxazepine (CR) as a metabolic precursor to investigate lactam formation kinetics and subsequent hydroxylation pathways in hepatic or corneal tissue models [2]. The parent compound enables studies of saturable cytoplasmic conversion to the 11-oxo lactam, followed by P450-mediated aromatic hydroxylation (NIH shift confirmed at C-7) and sulfate conjugation (59–93% urinary elimination in rats) [3]. This metabolic cascade is scaffold-specific and cannot be replicated using the lactam directly.

Anticancer Lead Generation via Scaffold Fusion

Employ 10,11-dihydrodibenzo[b,f][1,4]oxazepine as a core building block for constructing tetracyclic 1,2,4-triazoline-fused derivatives with demonstrated antiproliferative activity against colorectal cancer cell lines (IC₅₀ 0.86–1.71 µM) and in vivo tumor growth inhibition via PI3K-AKT pathway blockade [4]. The scaffold provides a privileged geometry for generating fused heterocyclic systems that exhibit potent anticancer activity with limited toxicity, supporting medicinal chemistry campaigns focused on colorectal and potentially other solid tumor indications.

Thermal Stability & Forensic Formulation

Utilize dibenz[b,f][1,4]oxazepine (CR) in thermal analysis and formulation stability studies, particularly for forensic, defense, or riot-control applications. Quantitative thermal data—melting point ~69 °C, decomposition onset 172 °C (2 °C/min, inert), activation energy ~230 kJ mol⁻¹—enable prediction of storage stability and thermal degradation pathways [5]. This information is critical for developing CR-containing delivery systems (e.g., pyrotechnic mixtures) where thermal stability below 200 °C is required to prevent premature decomposition and ensure agent efficacy upon deployment [5].

Application
Selection Property
Validation Focus
Chiral CNS Ligand Synthesis
Imine-directed asymmetric catalysis
Enantioselectivity and conversion optimization
Metabolic Prodrug Studies
Lactam formation kinetics and hydroxylation pathway
Metabolic cascade characterization
Cancer Cell-Model Derivative Screening
Triazoline-fused derivative synthesis
Cell-model endpoint review
Thermal Stability & Forensic Research
Decomposition kinetics and storage profile
Stability under thermal stress conditions

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